2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)-
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Overview
Description
2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)-: is a chemical compound with a molecular formula of C7H12O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique stereochemistry, with the (4R,5R) configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- can be achieved through several methods. One common approach involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . This reaction typically occurs under mild conditions, with hydrogen gas being introduced to the reaction mixture at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow hydrogenation. This technique allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural metabolites makes it a valuable tool for probing biological systems.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but lacking the dimethyl and stereochemical features.
2H-Pyran-2-one: Another related compound, differing in the degree of saturation and functional groups.
Uniqueness: 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
78148-72-8 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(4R,5R)-4,5-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
MNSSPGUFOSPVSY-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)OC[C@@H]1C |
Canonical SMILES |
CC1CC(=O)OCC1C |
Origin of Product |
United States |
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